CTS-1027

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

orally-active broad-spectrum matrix metalloproteinase inhibito

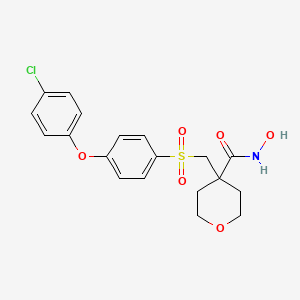

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNVSQTEGHUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172907 | |

| Record name | CTS-1027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-04-7 | |

| Record name | CTS-1027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTS-1027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CTS-1027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTS-1027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CTS-1027

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTS-1027 is a potent and highly selective small molecule inhibitor of matrix metalloproteinases (MMPs), demonstrating significant therapeutic potential in preclinical models of liver injury and fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the key experimental data supporting its development. The information is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound.

Core Mechanism of Action: Selective MMP Inhibition

This compound exerts its therapeutic effects through the potent and selective inhibition of specific matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including fibrosis, inflammation, and cancer.

This compound has been shown to be a potent inhibitor of MMP-2 (gelatinase A) and MMP-13 (collagenase 3), with significantly lower activity against other MMPs, such as MMP-1 (collagenase 1).[1] This selectivity is a key attribute, potentially minimizing off-target effects and contributing to a favorable safety profile. The primary mechanism of action involves the binding of this compound to the active site of these MMPs, thereby preventing the breakdown of their respective ECM substrates.

Quantitative Inhibition Data

| Target | IC50 (nM) | Selectivity vs. MMP-1 |

| MMP-2 | 0.3 | >1000-fold |

| MMP-13 | 0.5 | >1000-fold |

Signaling Pathways Modulated by this compound

In the context of liver injury and fibrosis, the inhibition of MMP-2 and MMP-13 by this compound interrupts key pathological signaling cascades. The excessive activity of these MMPs contributes to tissue damage and the progression of fibrosis.

Attenuation of Hepatic Stellate Cell Activation and Fibrogenesis

Hepatic stellate cells (HSCs) are the primary cell type responsible for the deposition of scar tissue in the liver. Upon liver injury, HSCs undergo a process of activation, transforming into myofibroblast-like cells that produce excessive amounts of ECM proteins, leading to fibrosis. MMP-2 and MMP-13 play crucial roles in this activation process. By inhibiting these MMPs, this compound is hypothesized to interfere with HSC activation and subsequent fibrogenesis. Preclinical studies have shown that treatment with this compound leads to a reduction in markers of HSC activation, such as α-smooth muscle actin (α-SMA), and a decrease in the deposition of collagen.[2][3]

Reduction of Hepatocyte Apoptosis

Hepatocyte apoptosis, or programmed cell death, is a central feature of many liver diseases. MMPs have been implicated in the regulation of apoptosis through various mechanisms, including the cleavage of cell surface receptors and the release of pro-apoptotic factors. In a preclinical model of cholestatic liver injury, this compound treatment significantly reduced hepatocyte apoptosis.[2][3] This suggests that the inhibition of MMP-2 and MMP-13 by this compound has a direct protective effect on liver cells.

Preclinical Efficacy Data

The therapeutic potential of this compound has been evaluated in the bile duct ligation (BDL) mouse model, a well-established preclinical model of cholestatic liver injury and fibrosis.

Summary of Key Preclinical Findings in the BDL Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value |

| Hepatocyte Apoptosis (TUNEL-positive cells) | High | 3-fold reduction | -67% | <0.01 |

| Bile Infarcts (histological score) | High | 70% reduction | -70% | N/A |

| α-SMA Expression (marker of HSC activation) | High | Reduced | N/A | <0.05 |

| Collagen 1 Deposition (marker of fibrosis) | High | Reduced | N/A | <0.05 |

| Overall Survival (14 days) | Low | Improved | N/A | <0.05 |

Experimental Protocols

Bile Duct Ligation (BDL) Mouse Model of Cholestatic Liver Injury

This protocol describes the induction of cholestatic liver injury in mice through the ligation of the common bile duct.

Materials:

-

C57/BL6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Anesthetize the mice according to approved institutional protocols.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Locate the common bile duct.

-

Double-ligate the bile duct with suture material.

-

Transect the bile duct between the two ligatures.

-

Close the abdominal incision in layers.

-

Administer this compound (10 mg/kg) or vehicle control daily by oral gavage for the duration of the study (e.g., 14 days).

-

Monitor the animals daily for signs of distress.

-

At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.

Assessment of Hepatocyte Apoptosis (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Formalin-fixed, paraffin-embedded liver sections

-

TUNEL assay kit

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the liver sections.

-

Perform antigen retrieval according to the kit manufacturer's instructions.

-

Follow the staining protocol provided with the TUNEL assay kit.

-

Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.

-

Mount the sections with coverslips.

-

Examine the sections under a microscope and quantify the number of TUNEL-positive (apoptotic) cells.

Clinical Development

This compound has been investigated in early-phase clinical trials. A Phase 2a study was initiated to evaluate the safety, tolerability, and antiviral activity of this compound in combination with peginterferon alfa-2a and ribavirin in patients with chronic hepatitis C virus (HCV) infection (NCT01051921). Further details on the outcomes of these clinical investigations are required to fully assess the therapeutic profile of this compound in human subjects.

Conclusion

This compound is a potent and selective inhibitor of MMP-2 and MMP-13 with a well-defined mechanism of action. Preclinical data strongly support its potential as a therapeutic agent for liver diseases characterized by fibrosis and hepatocyte apoptosis. By targeting key drivers of liver pathology, this compound represents a promising candidate for further clinical development. This in-depth technical guide provides a foundational understanding of its core mechanism and the experimental basis for its continued investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]

CTS-1027: A Potent and Selective Matrix Metalloproteinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CTS-1027, also known as Ro 1130830 or RS 130830, is a potent, orally bioavailable, small molecule inhibitor of matrix metalloproteinases (MMPs). With nanomolar to sub-nanomolar inhibitory activity against key MMPs involved in tissue remodeling and fibrosis, this compound has been investigated for its therapeutic potential in a range of pathological conditions, including arthritis and liver disease. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Function and Mechanism of Action

This compound is a highly selective inhibitor of several members of the matrix metalloproteinase family, a group of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Excessive MMP activity is implicated in the pathogenesis of numerous diseases characterized by inflammation and tissue remodeling.

The primary function of this compound is to attenuate pathological tissue degradation and fibrosis through the potent and selective inhibition of specific MMPs. It has demonstrated particularly high potency against MMP-2 (72 kDa type IV collagenase) and MMP-13 (collagenase-3), both of which are key mediators of tissue destruction in arthritis and liver fibrosis.[1][2] this compound is a reversible inhibitor.[3]

The mechanism of action of this compound in the context of liver injury involves several key downstream effects of MMP inhibition:

-

Reduction of Hepatocyte Apoptosis: In a preclinical model of cholestatic liver injury, this compound significantly reduced hepatocyte apoptosis.[3]

-

Inhibition of Hepatic Stellate Cell Activation: The activation of hepatic stellate cells is a critical event in the progression of liver fibrosis. This compound has been shown to reduce markers of stellate cell activation.[3]

-

Attenuation of Hepatic Fibrogenesis: By inhibiting key MMPs, this compound curtails the excessive deposition of ECM proteins, a hallmark of fibrosis.[3]

Quantitative Data: Inhibitory Profile of this compound

The selectivity profile of this compound has been characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibitory potency against a panel of MMPs.

Table 1: IC50 Values for this compound Against Various Human MMPs

| MMP Target | IC50 (nM) |

| MMP-2 | 0.2 - 0.3 |

| MMP-13 | 0.5 |

| MMP-12 | 0.7 |

| MMP-8 | 0.9 |

| MMP-3 | 9.5 |

| MMP-14 | 15 |

| MMP-1 | >1000 |

Data sourced from MedchemExpress.[1]

Table 2: Ki Values for this compound Against a Panel of Human MMPs

| MMP Target | Ki (nM) |

| MMP-2 | ≤9 |

| MMP-3 | ≤9 |

| MMP-8 | ≤9 |

| MMP-9 | ≤9 |

| MMP-12 | ≤9 |

| MMP-13 | ≤9 |

| MMP-14 | ≤9 |

| MMP-1 | Not inhibited |

| MMP-7 | Not inhibited |

Data sourced from a study published in Hepatology Research.[3]

Experimental Protocols

In Vitro MMP Inhibition Assay (General Protocol)

The inhibitory activity of this compound is typically determined using a fluorogenic substrate assay. The following is a generalized protocol based on standard methods for assessing MMP inhibition.

Objective: To determine the IC50 or Ki of this compound against a specific MMP.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.

-

Add the recombinant MMP enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 325 nm, emission at 395 nm).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] x 100 against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo Bile Duct Ligation (BDL) Mouse Model

This preclinical model is used to induce cholestatic liver injury and fibrosis to evaluate the therapeutic efficacy of compounds like this compound.[3]

Objective: To assess the hepatoprotective and anti-fibrotic effects of this compound in a model of cholestatic liver injury.

Animal Model: C57/BL6 mice

Procedure:

-

Anesthetize mice (e.g., with ketamine/xylazine).

-

Perform a midline laparotomy to expose the common bile duct.

-

Double-ligate the common bile duct with surgical suture.

-

For sham-operated control animals, expose the common bile duct without ligation.

-

Close the abdominal incision.

-

Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral gavage for the duration of the study (e.g., 14 days).

-

At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.

Endpoints:

-

Liver Injury: Serum levels of alanine aminotransferase (ALT) and bilirubin; histological assessment of bile infarcts.

-

Hepatocyte Apoptosis: TUNEL staining and immunohistochemistry for cleaved caspases 3/7 in liver sections.

-

Hepatic Fibrosis: Sirius Red staining for collagen deposition; immunohistochemistry for α-smooth muscle actin (a marker of hepatic stellate cell activation) in liver sections.

-

Survival Analysis: Monitor and record animal survival over the course of the study.

Signaling Pathways and Logical Relationships

The anti-fibrotic effects of this compound are mediated through its inhibition of MMPs, which play a crucial role in the activation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.

MMPs, particularly MMP-2 and MMP-9, are known to cleave latent TGF-β from the ECM, releasing the active form that can then bind to its receptor and initiate a downstream signaling cascade that promotes fibrosis. By inhibiting these MMPs, this compound is hypothesized to reduce the activation of TGF-β, thereby attenuating the pro-fibrotic signaling cascade.

Hypothesized Signaling Pathway of this compound in Attenuating Liver Fibrosis

Caption: Hypothesized mechanism of this compound in attenuating fibrosis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow of the in vivo BDL mouse model experiment.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of chronic Hepatitis C virus (HCV) infection.[1] The rationale for its use in this indication stems from its anti-inflammatory and anti-fibrotic properties, which could complement the antiviral effects of standard-of-care treatments.

Several Phase 2 studies were initiated by Conatus Pharmaceuticals to evaluate the safety, tolerability, and antiviral activity of this compound in combination with pegylated interferon and ribavirin in both treatment-naive and treatment-experienced HCV patients.[4] The clinical trial identifiers for these studies include NCT00570336, NCT00925990, and NCT01051921.[1]

Conclusion

This compound is a potent and selective inhibitor of matrix metalloproteinases with a well-defined mechanism of action in preclinical models of tissue injury and fibrosis. Its ability to reduce hepatocyte apoptosis, inhibit hepatic stellate cell activation, and attenuate fibrogenesis underscores its therapeutic potential. While its clinical development in Hepatitis C did not lead to regulatory approval, the robust preclinical data and a favorable safety profile in early clinical studies suggest that this compound or similar MMP inhibitors may hold promise for the treatment of fibrotic diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other indications characterized by pathological tissue remodeling.

References

Unveiling the Precision of a Potent Metalloproteinase Inhibitor: A Technical Guide to the Target Selectivity of CTS-1027

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of CTS-1027, a potent, orally active, small molecule inhibitor of matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition. Through a comprehensive review of available data, we present a detailed overview of this compound's inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Core Attributes of this compound

This compound (also known as Ro 1130830 or RS 130830) is a hydroxamate-based inhibitor designed for high-affinity binding to the zinc-containing active site of MMPs. Its chemical structure is N-hydroxy-4-{[4-(4-chlorophenoxy) benzenesulfonyl] methyl}-2, 3, 5, 6-tetrahydropyran-4-carboxamide.[]

Quantitative Target Selectivity Profile

This compound has demonstrated potent inhibitory activity against a range of MMPs implicated in pathological tissue remodeling, inflammation, and fibrosis. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound against various human MMPs.

| Target MMP | IC50 (nM) | Ki (nM) | Selectivity Notes |

| MMP-2 (72 kDa type IV collagenase) | 0.2 - 0.4 | ≤9 | Highly Potent Inhibition |

| MMP-13 (Collagenase 3) | 0.5 - 0.6 | ≤9 | Highly Potent Inhibition |

| MMP-12 (Macrophage metalloelastase) | 0.7 | ≤9 | Potent Inhibition |

| MMP-8 (Neutrophil collagenase) | 0.9 | ≤9 | Potent Inhibition |

| MMP-3 (Stromelysin-1) | 9.5 | ≤9 | Moderate Inhibition |

| MMP-14 (MT1-MMP) | 15 | ≤9 | Moderate Inhibition |

| MMP-9 (92 kDa type IV collagenase) | - | ≤9 | Potent Inhibition (IC50 not specified) |

| MMP-1 (Collagenase 1) | >1000-fold less potent than vs MMP-2 | - | High Selectivity |

| MMP-7 (Matrilysin) | Not inhibited | - | High Selectivity |

Data compiled from multiple sources.[2]

Experimental Protocols

The characterization of this compound's target selectivity and in vivo efficacy has been established through a combination of biochemical and cell-based assays, as well as animal models of disease.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

A representative protocol for determining the IC50 values of this compound against various MMPs involves a fluorogenic substrate assay. This method continuously measures the enzymatic activity of MMPs.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.[3]

Materials:

-

Recombinant human MMP enzymes

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.

-

Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over time.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of MMP inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

References

The Potent and Selective Inhibition of MMP-2 and MMP-13 by CTS-1027: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTS-1027, also known as Ro 1130830 or RS 130830, is a potent, small-molecule inhibitor of matrix metalloproteinases (MMPs), demonstrating high affinity for MMP-2 and MMP-13. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailed experimental protocols for assessing its activity, and an exploration of the key signaling pathways influenced by its inhibitory action. The exceptional selectivity of this compound for specific MMPs, particularly its low activity against MMP-1, has positioned it as a compound of interest for therapeutic development in conditions characterized by excessive extracellular matrix degradation, such as liver fibrosis and osteoarthritis.

Introduction to this compound and its Therapeutic Potential

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and fibrosis.[2] this compound is a hydroxamate-based, reversible MMP inhibitor that has shown significant promise in preclinical and clinical studies.[3][4] It was initially investigated as an anti-arthritic agent in human clinical trials where it was generally well-tolerated.[3][4] More recently, its potential as a hepato-protective and anti-fibrogenic agent has been explored, with studies demonstrating its ability to attenuate liver injury and fibrosis.[5] this compound has also been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C.[6]

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibition of several MMPs, with particularly low nanomolar and sub-nanomolar IC50 values for MMP-2 and MMP-13. A key characteristic of this compound is its high selectivity, notably its significantly lower affinity for MMP-1, which is believed to be associated with a reduction in the musculoskeletal side effects that have plagued other less selective MMP inhibitors.[7][6]

| Target MMP | IC50 (nM) | Selectivity vs. MMP-1 |

| MMP-2 | 0.3 | >1000-fold |

| MMP-13 | 0.5 | >1000-fold |

| MMP-12 | 0.7 | Not specified |

| MMP-8 | 0.9 | Not specified |

| MMP-3 | 9.5 | Not specified |

| MMP-14 | 15 | Not specified |

| MMP-1 | >300 | - |

Table 1: Inhibitory potency (IC50) of this compound against a panel of matrix metalloproteinases. Data compiled from multiple sources.[6]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of this compound against recombinant human MMP-2 and MMP-13 using a fluorogenic peptide substrate.

3.1.1. Materials and Reagents

-

Recombinant Human MMP-2 (pro-form)[8]

-

Recombinant Human MMP-13 (pro-form)[1]

-

p-Aminophenylmercuric Acetate (APMA) for enzyme activation[8]

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[1][8]

-

Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5[8]

-

This compound stock solution in DMSO

-

Fluorescent plate reader with excitation at 320-328 nm and emission at 393-405 nm[1][8]

3.1.2. Enzyme Activation

-

Dilute the pro-form of rhMMP-2 or rhMMP-13 to 100 µg/mL in Assay Buffer.[8]

-

Add APMA to a final concentration of 1 mM.[8]

-

Incubate at 37°C for 1 hour for MMP-2 and 2 hours for MMP-13 to facilitate activation.[8]

-

Following activation, dilute the enzyme to the desired working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[8]

3.1.3. Inhibition Assay Procedure

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the activated MMP-2 or MMP-13 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare the fluorogenic substrate solution by diluting the stock to the final working concentration (e.g., 20 µM) in Assay Buffer.[8]

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 5-10 minutes) or perform an endpoint reading after a specific incubation time (e.g., 30 minutes).[1][8]

-

Include control wells for "no enzyme" (substrate blank) and "no inhibitor" (100% activity).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Liver Fibrosis (Bile Duct Ligation)

This protocol describes a preclinical model used to evaluate the efficacy of this compound in a cholestatic liver injury model.[4][5][6]

3.2.1. Animal Model and Surgical Procedure

-

Use male C57/BL6 mice.[4]

-

Anesthetize the mice (e.g., with ketamine and xylazine).[6]

-

Perform a midline laparotomy to expose the common bile duct.[6]

-

Double-ligate the common bile duct and transect it between the two ligatures.[6]

-

Suture the abdominal wall and skin.

-

A sham-operated control group should undergo the same surgical procedure without bile duct ligation.[6]

3.2.2. This compound Administration

-

Administer this compound or a vehicle control (e.g., carboxymethylcellulose) daily by oral gavage at a dose of 10 mg/kg body weight.[6]

-

Continue treatment for a specified duration, for example, 14 days.[4]

3.2.3. Endpoint Analysis

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.[6]

-

Measure serum levels of liver injury markers such as alanine aminotransferase (ALT) and total bilirubin.[6]

-

Process liver tissue for histological analysis (e.g., H&E staining for bile infarcts), immunohistochemistry for markers of hepatic stellate cell activation (e.g., α-smooth muscle actin) and fibrosis (e.g., collagen I), and TUNEL assay for hepatocyte apoptosis.[4][5]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are mediated through the inhibition of MMP-2 and MMP-13, which in turn modulates downstream signaling pathways involved in tissue remodeling, inflammation, and cell survival.

MMP-13 in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to upregulate MMP-13 expression.[2] MMP-13 is a key collagenase that degrades type II collagen, the primary structural component of articular cartilage, leading to cartilage destruction and disease progression.[3][10] The Wnt/β-catenin signaling pathway is one of the upstream regulators of MMP-13 expression in chondrocytes.[3][7] By inhibiting MMP-13, this compound can directly prevent the breakdown of the cartilage matrix.

MMP-2 in Liver Fibrosis

The role of MMP-2 in liver fibrosis is complex, with evidence suggesting both pro- and anti-fibrotic functions.[11][12] During liver injury, hepatic stellate cells (HSCs) become activated and are a major source of MMP-2.[13] MMP-2 can contribute to the remodeling of the liver matrix.[13] Some studies suggest that MMP-2 may have a role in activating pro-fibrotic signaling molecules like TGF-β.[12] Conversely, other research indicates that MMP-2 may also play a role in the resolution of fibrosis.[12] In the context of cholestatic liver injury, inhibition of MMPs, including MMP-2, by this compound has been shown to reduce hepatocyte apoptosis and markers of fibrosis.[4][5]

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the logical flow of the in vitro MMP inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of MMP-2 and MMP-13 with a well-defined in vitro and in vivo profile. Its efficacy in preclinical models of liver fibrosis and its history of clinical investigation for arthritis underscore its therapeutic potential. The detailed protocols and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals working on MMP inhibitors and related diseases. The high selectivity of this compound, particularly its sparing of MMP-1, represents a significant advancement in the design of safer and more effective MMP-targeted therapies. Further investigation into the intricate roles of MMP-2 and MMP-13 in various pathologies will continue to elucidate the full therapeutic utility of selective inhibitors like this compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. chondrex.com [chondrex.com]

- 10. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of Matrix Metalloproteinase-2 Amplifies Murine Toxin-Induced Liver Fibrosis by Upregulating Collagen I Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Matrix metalloproteinase-2 activation in human hepatic fibrosis regulation by cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

CTS-1027: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Matrix Metalloproteinase Inhibitor CTS-1027.

Abstract

This compound, also known as RS-130830 or Ro-1130830, is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for in vivo studies are presented, along with a summary of its inhibitory activity against various MMPs. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential in conditions characterized by excessive MMP activity, such as liver fibrosis and inflammation.

Chemical Structure and Properties

This compound is a hydroxamate-based inhibitor with the IUPAC name 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | [1] |

| CAS Number | 193022-04-7 | [1] |

| Molecular Formula | C₁₉H₂₀ClNO₆S | [1][2] |

| SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | [1][2] |

| InChIKey | ROSNVSQTEGHUKU-UHFFFAOYSA-N | [1][2] |

The physicochemical properties of this compound are summarized in the following table, providing essential data for its handling, formulation, and experimental use.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 425.9 g/mol | [1][4] |

| AlogP | 3.21 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Polar Surface Area | 101.93 Ų | [4] |

| Rotatable Bonds | 6 | [4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |

Mechanism of Action and Biological Activity

This compound is a reversible and highly selective inhibitor of several matrix metalloproteinases.[6] Its primary mechanism of action involves the chelation of the zinc ion within the active site of MMPs, thereby preventing their enzymatic activity.

The inhibitory potency of this compound against a panel of MMPs has been characterized, demonstrating high affinity for MMP-2, MMP-9, and MMP-13, and significantly lower affinity for MMP-1 and MMP-3.[7] This selectivity profile is crucial, as non-selective MMP inhibition has been associated with undesirable side effects.

Table 3: Inhibitory Activity of this compound against various MMPs

| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| MMP-1 | - | 590 | [7] |

| MMP-2 | 0.3, 0.4 | 0.22 | [5][7][8] |

| MMP-3 | - | 9.3 | [7] |

| MMP-8 | - | ≤9 | [6] |

| MMP-9 | - | 0.55 | [7] |

| MMP-12 | - | ≤9 | [6] |

| MMP-13 | 0.5, 0.6 | 0.52 | [5][7][8] |

| MMP-14 | - | ≤9 | [6] |

The biological activity of this compound has been primarily investigated in the context of liver injury and fibrosis.[6][9] Studies have shown that this compound can attenuate liver damage by reducing hepatocyte apoptosis and inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[6][9]

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of key signaling pathways involved in apoptosis and fibrosis. By inhibiting specific MMPs, this compound can influence downstream cellular processes.

Inhibition of Hepatic Stellate Cell Activation

MMP-8, secreted by macrophages, has been shown to activate quiescent HSCs into a myofibroblast-like phenotype via the ERK1/2-dependent pathway.[1] this compound, by inhibiting MMP-8, is proposed to disrupt this activation cascade, thereby reducing the fibrogenic response.

Caption: Proposed mechanism of this compound in inhibiting HSC activation.

Modulation of Apoptosis

MMPs, particularly MMP-7, are known to cleave Fas Ligand (FasL) from the cell surface, generating a soluble form that is less potent at inducing apoptosis.[8] By inhibiting MMPs, this compound can prevent FasL shedding, leading to increased cell surface FasL and enhanced apoptosis of target cells, such as activated HSCs or tumor cells.

References

- 1. Matrix metalloproteinase-8 (MMP-8) regulates the activation of hepatic stellate cells (HSCs) through the ERK-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Matrix Metalloproteinase-9 Activation Cascade by Hepatic Stellate Cells in Trans-differentiation in the Three-dimensional Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Matrix metalloproteinases, the pros and cons, in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of matrix metalloproteinase-2 from hepatic stellate cells requires interactions with hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of tumour cell apoptosis by matrix metalloproteinase inhibitors: new tricks from a (not so) old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]

The Matrix Metalloproteinase Inhibitor CTS-1027 (Ro 1130830, RS 130830): A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTS-1027, also known by its developmental codes Ro 1130830 and RS 130830, is a potent and selective, orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases characterized by abnormal tissue remodeling, including arthritis, cancer, and fibrosis.[3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Chemical Identity and Synonyms

A clear understanding of the nomenclature and chemical identifiers for this compound is crucial for accurate literature review and research.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonyms | Ro 1130830, RS 130830, Ro 113-0830, RS-130830 |

| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide[1][4] |

| CAS Number | 193022-04-7[1][4][5] |

| Molecular Formula | C₁₉H₂₀ClNO₆S[1][4][5] |

| SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO[1] |

| DrugBank ID | DB08490[1] |

| PubChem CID | 3342298[1] |

Mechanism of Action and In Vitro Potency

This compound is a broad-spectrum inhibitor of several MMPs, with particularly high potency against MMP-2 (gelatinase A) and MMP-13 (collagenase-3).[2][3] Its inhibitory activity is attributed to the hydroxamate group, which chelates the active site zinc ion essential for the catalytic activity of MMPs. The selectivity profile of this compound demonstrates a significantly lower affinity for MMP-1 (interstitial collagenase), which is a desirable characteristic for minimizing certain side effects associated with broad-spectrum MMP inhibition.[2]

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory potency of this compound against various MMPs.

| MMP Target | IC₅₀ (nM) | Ki (nM) |

| MMP-2 | 0.3[2], 0.4[3] | 0.22[4] |

| MMP-13 | 0.5[2], 0.6[3] | 0.52[4] |

| MMP-9 | - | 0.55[4] |

| MMP-3 | - | 9.3[4] |

| MMP-1 | >1000-fold selectivity vs MMP-2/13[2] | 590[4] |

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. This typically involves incubation with 4-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Reaction Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or vehicle control)

-

Activated MMP enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 320-340 nm and emission at 390-420 nm, depending on the specific fluorophore). Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Workflow for In Vitro MMP Inhibition Assay.

In Vivo Bile Duct Ligation (BDL) Model in Mice

This protocol describes a model of cholestatic liver injury and fibrosis where the efficacy of this compound has been evaluated.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the common bile duct.

-

Ligate the common bile duct in two locations and transect the duct between the ligations.

-

For sham-operated controls, expose the bile duct without ligation.

-

Close the abdominal incision with sutures.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose) daily by oral gavage, starting on the day of surgery.

-

-

Endpoint Analysis (e.g., at day 14):

-

Euthanize mice and collect blood and liver tissue.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and total bilirubin.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for general morphology and Sirius Red for collagen deposition.

-

Apoptosis Assessment: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on liver sections to quantify hepatocyte apoptosis.

-

Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1).

-

Workflow for the Bile Duct Ligation (BDL) In Vivo Model.

Signaling Pathways in Liver Fibrosis and the Role of MMP Inhibition

Liver fibrosis is a complex wound-healing response to chronic liver injury, characterized by the excessive accumulation of ECM proteins. Key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the fibrotic liver.

While direct experimental evidence specifically linking this compound to the modulation of TGF-β or MAPK signaling is not yet extensively published, its mechanism of action as an MMP inhibitor allows for a logical inference of its impact on these pathways. MMPs are known to play a crucial role in the activation of latent TGF-β and can also influence cellular signaling cascades. By inhibiting MMPs, this compound can indirectly attenuate the pro-fibrotic signaling that drives disease progression.

Postulated Signaling Cascade in Liver Fibrosis and Point of Intervention for this compound

The following diagram illustrates the established signaling pathways in liver fibrosis and the likely point of intervention for this compound.

Postulated Signaling Pathway in Liver Fibrosis.

Conclusion

This compound is a well-characterized, potent, and selective MMP inhibitor with demonstrated efficacy in preclinical models of tissue remodeling, such as liver fibrosis. Its favorable selectivity profile and oral bioavailability make it a compelling candidate for further investigation in diseases driven by excessive MMP activity. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future research should aim to further elucidate the direct impact of this compound on key pro-fibrotic signaling cascades to fully understand its mechanism of action.

References

- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β1 modulates the homeostasis between MMPs and MMP inhibitors through p38 MAPK and ERK1/2 in highly invasive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transforming growth factor-beta repression of matrix metalloproteinase-1 in dermal fibroblasts involves Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CTS-1027 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTS-1027, also known as Ro 1130830 and RS 130830, is a potent and selective, orally active hydroxamate-based inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits high affinity for several MMPs implicated in pathological tissue remodeling, including MMP-2, -3, -8, -9, -12, -13, and -14, while showing significantly lower activity against MMP-1 and MMP-7.[1][2][3] This selectivity profile has positioned this compound as a compelling candidate for therapeutic intervention in diseases characterized by aberrant extracellular matrix (ECM) turnover, such as liver fibrosis, and potentially other inflammatory and remodeling-intensive conditions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in ECM remodeling, with a focus on its mechanism of action, quantitative effects in disease models, and detailed experimental methodologies.

Introduction to Extracellular Matrix Remodeling and the Role of MMPs

The extracellular matrix (ECM) is a dynamic scaffold essential for tissue architecture and cellular function. Its constant remodeling is a tightly regulated process involving the synthesis and degradation of its components. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key drivers of ECM degradation. While crucial for physiological processes like development and wound healing, dysregulated MMP activity is a hallmark of numerous pathologies, including fibrosis, arthritis, and cancer, leading to excessive tissue destruction or accumulation.

This compound: A Selective Inhibitor of Key Matrix Metalloproteinases

This compound is a small molecule designed to selectively target MMPs that are central to pathological ECM remodeling. Its inhibitory profile demonstrates a high degree of selectivity for gelatinases (MMP-2, MMP-9), stromelysins (MMP-3), and collagenases (MMP-8, MMP-13) amongst others, with over 1000-fold greater selectivity for MMP-2 and MMP-13 over MMP-1.[1] This targeted approach aims to mitigate the adverse effects associated with broad-spectrum MMP inhibition.

Mechanism of Action

As a hydroxamate-based inhibitor, this compound functions by chelating the zinc ion within the catalytic domain of the MMP enzyme, thereby blocking its proteolytic activity. This prevents the degradation of ECM components such as collagens, gelatin, and proteoglycans. Furthermore, this compound is cell-permeable, suggesting the potential for intracellular effects, as some MMPs have been shown to have roles within the cell.[4]

Preclinical Evidence of this compound in Extracellular Matrix Remodeling

Attenuation of Liver Injury and Fibrosis

A pivotal preclinical study investigated the efficacy of this compound in a bile duct ligation (BDL) mouse model, a well-established inducer of cholestatic liver injury and fibrosis.[4][5]

| Parameter | Model | Treatment | Outcome | p-value |

| Hepatocyte Apoptosis | BDL Mouse | 10 mg/kg/day this compound | 3-fold reduction (TUNEL assay) | <0.01 |

| 5-fold decrease (caspase 3/7-positive cells) | ||||

| Bile Infarcts | BDL Mouse | 10 mg/kg/day this compound | 70% reduction | |

| Stellate Cell Activation (α-SMA mRNA) | BDL Mouse | 10 mg/kg/day this compound | 60% reduction | <0.05 |

| Hepatic Fibrogenesis (Collagen 1α(I) mRNA) | BDL Mouse | 10 mg/kg/day this compound | 60% reduction | <0.05 |

| Animal Survival (at 13 days) | BDL Mouse | 10 mg/kg/day this compound | 50% survival vs 20% in vehicle | <0.05 |

Effects on Atherosclerosis

In a preclinical study utilizing male ApoE knockout mice, a model for atherosclerosis, dietary administration of RS-130830 (this compound) for eight weeks resulted in a significant 89% increase in plasma triglyceride concentrations.[1] This study highlights the complex and potentially context-dependent effects of MMP inhibition on lipid metabolism.

Neuroprotective Effects in Pneumococcal Meningitis

In an infant rat model of pneumococcal meningitis, treatment with RS-130830 (this compound) significantly attenuated cortical necrosis.[2][6] Furthermore, at 18 hours post-infection, concentrations of the pro-inflammatory cytokine IL-1β and the anti-inflammatory cytokine IL-10 were significantly lower in the cerebrospinal fluid of treated animals.[2][6]

Clinical Development of this compound

This compound has been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C virus (HCV) infection, a disease often leading to liver fibrosis.

Summary of Phase 2 Clinical Trial Findings in Hepatitis C

| Trial Identifier | Patient Population | Treatment | Key Findings |

| NCT00925990 | Genotype 1 HCV, interferon-unsuitable | This compound (15 mg b.i.d.) +/- ribavirin | At week 24, mean HCV RNA reduction of -0.47 log with ribavirin vs -0.09 log with placebo. Significant reductions in aminotransferases with ribavirin combination.[3] |

| NCT01051921 | Genotype 1 HCV, prior non-responders | This compound (15 mg b.i.d.) + PEG-IFN α-2a + ribavirin | Combination was well-tolerated.[3] |

| NCT01273064 | Genotype 1 HCV, null-responders | SOC +/- this compound (15, 30, or 60 mg BID) | Dose escalation study designed to assess improved response.[7] |

| NCT00570336 | Chronic HCV | This compound (four doses, once daily) | Dose-response study to evaluate the effect on elevated liver enzymes. |

Experimental Protocols

Bile Duct Ligation (BDL) Model of Liver Fibrosis

-

Animal Model: C57/BL6 mice.[4]

-

Surgical Procedure:

-

Anesthetize mice (e.g., ketamine/xylazine).

-

Perform a midline laparotomy to expose the common bile duct.

-

Double-ligate the common bile duct with surgical suture.

-

Transect the duct between the two ligatures.

-

Close the abdominal incision in layers.

-

Sham-operated controls undergo the same procedure without ligation and transection.

-

-

Drug Administration:

-

Administer this compound (10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral gavage.[4]

-

-

Endpoint Analysis (at 14 days):

-

Hepatocyte Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and immunohistochemistry for cleaved caspase 3/7 on liver sections.[4][5]

-

Liver Injury: Histological assessment of bile infarcts in liver sections. Measurement of serum alanine aminotransferase (ALT) and total bilirubin.[5]

-

Hepatic Fibrogenesis: Quantitative real-time PCR (qRT-PCR) for α-smooth muscle actin (α-SMA) and collagen 1α(I) mRNA from liver tissue. Immunohistochemistry for α-SMA.[4]

-

Signaling Pathways and Logical Relationships

Proposed Mechanism of this compound in Attenuating Liver Fibrosis

The diagram below illustrates the proposed mechanism by which this compound ameliorates liver fibrosis. By inhibiting key MMPs, this compound reduces the activation of hepatic stellate cells and subsequent deposition of collagen, key events in the fibrotic cascade.

Caption: Proposed mechanism of this compound in liver fibrosis.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-fibrotic agent like this compound in a preclinical model.

Caption: Experimental workflow for preclinical evaluation.

Discussion and Future Directions

The preclinical data strongly support the role of this compound in mitigating ECM remodeling in the context of liver fibrosis. The selective inhibition of key MMPs translates to a reduction in the pathological hallmarks of the disease. However, the contrasting findings with the broad-spectrum MMP inhibitor Marimastat, which aggravated fibrosis in a CCl4-induced liver injury model, underscore the importance of the specific disease context and the selectivity profile of the inhibitor. The pro-fibrotic effect of Marimastat in that model may be due to the inhibition of collagen-degrading MMPs, which are important for fibrosis resolution.

The clinical trial results in Hepatitis C, while not demonstrating a robust antiviral effect on their own, suggest a potential for this compound to be used as an adjunct therapy to protect the liver from the damaging effects of chronic inflammation and fibrosis.

Future research should focus on elucidating the specific intracellular signaling pathways that may be modulated by this compound, given its cell-permeable nature. Further preclinical studies in models of established fibrosis are warranted to determine its therapeutic potential in reversing existing ECM deposition. Additionally, exploring the efficacy of this compound in other fibrotic diseases and in inflammatory conditions such as arthritis, for which it was initially investigated, remains a promising avenue for future drug development.

Conclusion

This compound is a selective MMP inhibitor with a well-defined mechanism of action and compelling preclinical evidence for its role in modulating extracellular matrix remodeling. Its ability to attenuate liver injury and fibrosis in a relevant animal model, coupled with a favorable safety profile in early clinical trials, makes it a significant molecule of interest for the treatment of diseases characterized by pathological ECM turnover. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the core science and potential applications of this compound.

References

- 1. 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | 193022-04-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of CTS-1027: A Potent Matrix Metalloproteinase Inhibitor with Therapeutic Potential in Liver Fibrosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CTS-1027 is a potent and selective small-molecule inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. Preclinical research has primarily focused on its therapeutic potential in the context of liver injury and fibrosis. In the well-established bile duct ligation (BDL) mouse model, this compound has demonstrated significant efficacy in attenuating key pathological features of cholestatic liver disease. This technical guide provides an in-depth overview of the core preclinical findings, including quantitative data on its biological activity and efficacy in a relevant disease model. Detailed experimental methodologies for the key assays are provided, and the putative signaling pathways influenced by this compound are illustrated. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in the pathogenesis of numerous diseases characterized by inflammation and tissue remodeling, including liver fibrosis, arthritis, and cancer.

This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for specific MMPs involved in fibrogenesis. This whitepaper synthesizes the key preclinical data that underscore the therapeutic potential of this compound, with a primary focus on its effects in a validated animal model of liver fibrosis.

Mechanism of Action

This compound is a potent inhibitor of several MMPs, with particularly high affinity for MMP-2 (gelatinase A) and MMP-13 (collagenase 3). The inhibitory activity of this compound has been quantified with specific IC50 values, demonstrating its potency.[1]

Preclinical Efficacy in a Model of Liver Fibrosis

The primary preclinical model used to evaluate the efficacy of this compound is the bile duct ligation (BDL) mouse model. This model recapitulates many of the key features of human cholestatic liver injury and fibrosis.

Summary of Key Preclinical Findings

In the BDL mouse model, oral administration of this compound resulted in significant improvements across several key pathological parameters compared to vehicle-treated controls.

| Parameter | Observation | Quantitative Data | Reference |

| Hepatocyte Apoptosis | Significant reduction in programmed cell death of liver cells. | 3-fold reduction as assessed by TUNEL assay and immunohistochemistry for activated caspase-3/7. | [2][3] |

| Liver Injury | Marked decrease in necrotic areas of the liver. | 70% reduction in bile infarcts. | [3] |

| Hepatic Stellate Cell Activation | Reduced activation of the primary cell type responsible for collagen deposition in the liver. | Significant reduction in α-smooth muscle actin expression. | [3] |

| Hepatic Fibrogenesis | Decreased deposition of collagen, a hallmark of fibrosis. | Significant reduction in collagen 1 expression. | [3] |

| Animal Survival | Improved overall survival rate following BDL-induced liver injury. | 50% survival in the this compound treated group versus 20% in the vehicle group after 14 days. | [2] |

Experimental Model: Bile Duct Ligation (BDL) in Mice

The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.

-

Animal Strain: C57/BL6 mice.

-

Procedure: The common bile duct is double-ligated and then transected between the two ligatures. Sham-operated animals undergo a similar surgical procedure without ligation of the bile duct.

-

Drug Administration: this compound is administered by oral gavage at a dose of 10 mg/kg body weight once daily. The vehicle control used is carboxymethylcellulose.

-

Study Duration: 14 days.

-

Endpoint Analysis: At the end of the study, blood and liver tissues are collected for biochemical and histological analysis.

Experimental Protocols

TUNEL Assay for Detection of Apoptosis

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.

General Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Permeabilization: Tissue sections are treated with Proteinase K to allow for antibody penetration.

-

TUNEL Reaction: Sections are incubated with a mixture containing TdT and labeled dUTP (e.g., biotin-dUTP or fluorescently labeled dUTP).

-

Detection: If using biotin-dUTP, sections are incubated with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of DNA fragmentation. If using a fluorescently labeled dUTP, the signal is detected using a fluorescence microscope.

-

Counterstaining: Nuclei are counterstained with a suitable dye (e.g., hematoxylin or DAPI) to visualize all cells.

-

Analysis: The number of TUNEL-positive (apoptotic) cells is quantified by microscopy.

Immunohistochemistry for Activated Caspase-3

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage, and antibodies specific to the cleaved, active form of caspase-3 can be used to identify apoptotic cells.

Principle: An antibody that specifically recognizes the active form of caspase-3 is used to label apoptotic cells in tissue sections.

General Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for activated caspase-3.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme (e.g., HRP) for chromogenic detection or a fluorophore for fluorescent detection.

-

Detection: If using an HRP-conjugated secondary antibody, a chromogenic substrate is added to produce a colored precipitate. For fluorescent detection, the section is visualized using a fluorescence microscope.

-

Counterstaining: Nuclei are counterstained to visualize all cells.

-

Analysis: The number of activated caspase-3-positive cells is quantified by microscopy.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in the BDL model are likely mediated through the inhibition of MMP-2 and MMP-13, which are known to be involved in the activation of hepatic stellate cells and the degradation of the normal liver matrix, contributing to the progression of fibrosis.

Experimental workflow for the bile duct ligation (BDL) mouse model.

Inferred signaling pathway of this compound in attenuating liver fibrosis.

Conclusion and Future Directions

The preclinical data for this compound strongly support its therapeutic potential in the treatment of liver fibrosis. Its ability to potently and selectively inhibit key MMPs involved in the fibrotic process translates to significant efficacy in a well-established animal model of the disease. The reduction in hepatocyte apoptosis, liver injury, and collagen deposition, coupled with improved survival, highlights the disease-modifying potential of this compound.

While the current preclinical data is compelling, further studies would be beneficial to fully elucidate the therapeutic window and long-term safety of this compound. Investigations into its efficacy in other models of liver fibrosis (e.g., carbon tetrachloride-induced fibrosis) could broaden its potential clinical applications. Furthermore, a more detailed exploration of the downstream signaling pathways affected by this compound would provide a more complete understanding of its mechanism of action. Nevertheless, the existing preclinical profile of this compound provides a strong rationale for its continued development as a novel anti-fibrotic agent.

References

- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]

- 3. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

Methodological & Application

Application Notes and Protocols for CTS-1027 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CTS-1027, a potent matrix metalloproteinase (MMP) inhibitor, in preclinical mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease contexts.

Introduction

This compound (also known as RS-130830 or Ro-1130830) is a second-generation, potent, and selective hydroxamic acid-based inhibitor of matrix metalloproteinases.[1] It exhibits high affinity for several MMPs implicated in pathological processes such as inflammation, fibrosis, and tissue remodeling. Notably, it shows high selectivity for MMPs such as MMP-2 and MMP-13 over MMP-1, which is thought to reduce the risk of musculoskeletal side effects associated with broader-spectrum MMP inhibitors.[1] Preclinical studies have primarily focused on its efficacy in models of liver injury, with additional investigations in neurological inflammation.

Biochemical and Pharmacological Data

This compound has been characterized by its inhibitory activity against a range of human MMPs. The available data on its potency are summarized below.

Table 1: Inhibitory Activity of this compound against Human MMPs

| MMP Target | IC50 (nM) |

| MMP-2 | 0.2 - 0.3 |

| MMP-13 | 0.5 |

| MMP-12 | 0.7 |

| MMP-8 | 0.9 |

| MMP-3 | 9.5 |

| MMP-14 | 15 |

| MMP-1 | >1000 |

Data sourced from MedchemExpress.[2]

Preclinical Efficacy in Mouse Models

The primary in vivo efficacy data for this compound in mouse models comes from studies of liver injury and fibrosis.

Liver Injury and Fibrosis Model (Bile Duct Ligation)

In a well-established model of cholestatic liver injury induced by bile duct ligation (BDL) in C57/BL6 mice, this compound has demonstrated significant therapeutic effects.

| Parameter | Vehicle Control | This compound (10 mg/kg/day, p.o.) | % Improvement |

| Survival Rate (Day 14) | 20% | 50% | 150% |

| Hepatocyte Apoptosis (TUNEL assay) | - | 3-fold reduction | 67% |

| Bile Infarcts | - | 70% reduction | 70% |

| Caspase 3/7-positive Hepatocytes | - | 5-fold decrease | 80% |

Data from Kahraman A, et al. Hepatol Res. 2009.[3]

These findings indicate that this compound attenuates liver injury and fibrosis, leading to improved survival in this model.[3]

Experimental Protocols

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

This protocol describes the surgical procedure to induce cholestatic liver injury in mice, as used in studies evaluating this compound.

Materials:

-

C57/BL6 mice (male, 8-10 weeks old)

-

Anesthetic: Ketamine (60 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection

-

Surgical instruments (scissors, forceps, retractors)

-

Suture material (e.g., 5-0 silk)

-

This compound

-

Vehicle control (e.g., Carboxymethylcellulose)

-

Gavage needles

Procedure:

-

Anesthesia: Anesthetize the mouse using an intraperitoneal injection of Ketamine and Xylazine. Confirm the depth of anesthesia by pedal withdrawal reflex.

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution.

-

Incision: Make a midline abdominal incision to expose the peritoneal cavity.

-

Bile Duct Identification: Gently retract the liver to visualize the common bile duct.

-

Ligation: Carefully dissect the common bile duct from the surrounding tissue. Ligate the bile duct in two locations and transect it between the ligatures.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Sham Control: For sham-operated control animals, perform the same surgical procedure without ligating the bile duct.

-

Drug Administration:

-

Prepare a solution of this compound in the chosen vehicle (e.g., carboxymethylcellulose).

-

Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 10 mg/kg).[2]

-

-

Endpoint Analysis: At the end of the study period (e.g., 14 days), euthanize the mice and collect blood and liver tissue for analysis of markers of liver injury and fibrosis (e.g., serum ALT, bilirubin, histology, gene expression of fibrotic markers).[2][3]

Signaling Pathways

This compound exerts its effects primarily through the inhibition of MMPs, particularly MMP-2 and MMP-13. The downstream consequences of this inhibition are critical to its therapeutic effects.

This compound Mechanism of Action

Caption: this compound inhibits MMP-2 and MMP-13, blocking ECM degradation and cytokine activation.

Downstream Signaling of MMP-2 and MMP-13 Inhibition

The inhibition of MMP-2 and MMP-13 by this compound impacts several downstream signaling pathways involved in cellular processes like inflammation, apoptosis, and fibrosis.

Caption: this compound modulates key signaling pathways by inhibiting MMP-2 and MMP-13.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model.

Caption: A typical workflow for in vivo testing of this compound in a mouse model.

Discussion and Limitations

The available preclinical data strongly support the therapeutic potential of this compound in mouse models of liver fibrosis. The dose of 10 mg/kg administered orally once daily appears to be effective in this context.

Researchers interested in evaluating this compound in other disease models, such as arthritis or atherosclerosis, should consider conducting initial dose-ranging studies to determine the optimal therapeutic window. The information provided in these application notes serves as a starting point for further investigation into the therapeutic utility of this promising MMP inhibitor.

References

- 1. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CTS-1027 Administration by Gavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTS-1027, also known as Ro 1130830 or RS 130830, is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), with high affinity for MMP-2 and MMP-13.[1] Excessive MMP activity is implicated in the pathogenesis of various diseases, including those involving tissue remodeling, inflammation, and fibrosis.[2][3] Preclinical studies have demonstrated the therapeutic potential of this compound in attenuating liver injury and fibrosis, making it a compound of interest for further investigation.[2][3][4]

These application notes provide detailed protocols for the preparation and administration of this compound by oral gavage in a preclinical mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The included data summarizes the reported efficacy of this compound in this model.

Mechanism of Action

This compound is a hydroxamate-based inhibitor that selectively targets a range of MMPs, with particularly low IC50 values for MMP-2 (0.3 nM) and MMP-13 (0.5 nM).[1] It exhibits over 1,000-fold selectivity for these MMPs over MMP-1.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5][6] In pathological conditions such as liver fibrosis, altered MMP activity contributes to excessive ECM deposition. By inhibiting key MMPs involved in tissue remodeling and inflammation, this compound can modulate these processes. For instance, in the context of liver injury, this compound has been shown to protect against TNFα- and α-Fas-induced liver damage.